

# (S)-(+)-1-Cyclohexylethanamine CAS number and properties

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## Compound of Interest

Compound Name: *1-Cyclohexylethanamine*

Cat. No.: *B3024940*

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An In-depth Technical Guide to (S)-(+)-1-Cyclohexylethanamine

## Abstract

(S)-(+)-1-Cyclohexylethanamine is a chiral primary amine that serves as a critical building block and resolving agent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.<sup>[1]</sup> Its stereochemically defined structure is instrumental in the development of enantiomerically pure compounds, where specific stereoisomers are essential for therapeutic efficacy and selectivity. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of (S)-(+)-1-Cyclohexylethanamine, intended for researchers, scientists, and drug development professionals.

## Chemical Identity and Physicochemical Properties

(S)-(+)-1-Cyclohexylethanamine, also known as (S)-(+)- $\alpha$ -Methylcyclohexanemethylamine, is a colorless to pale yellow liquid with a characteristic amine odor.<sup>[1][2]</sup> The core structure consists of a cyclohexyl ring attached to an ethylamine backbone, with a chiral center at the carbon atom bonded to the amino group.<sup>[2]</sup>

Table 1: Physicochemical and Identification Data for (S)-(+)-1-Cyclohexylethanamine

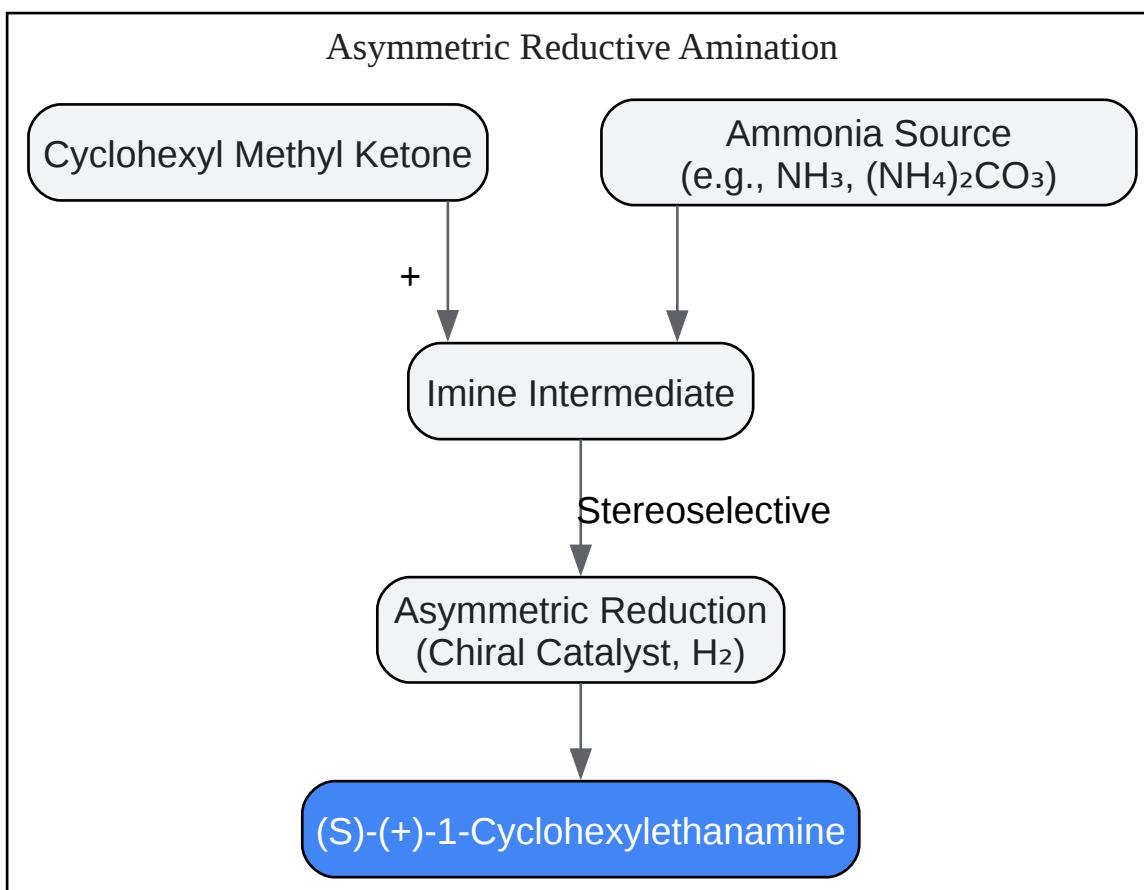
Property	Value	Reference(s)
CAS Number	17430-98-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>17</sub> N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	127.23 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	(1S)-1-cyclohexylethanamine	<a href="#">[2]</a> <a href="#">[3]</a>
Synonyms	(S)-(+)-(1-Aminoethyl)cyclohexane, (S)-(+)- $\alpha$ -Methylcyclohexanemethylamine	<a href="#">[1]</a>
Appearance	Colorless to almost colorless clear liquid	<a href="#">[1]</a>
Boiling Point	60 °C at 12 mmHg	
Density	0.856 g/mL at 25 °C	
Refractive Index (n <sub>20/D</sub> )	1.4614	
Optical Purity	Enantiomeric excess: ≥98.5%	
Flash Point	52 °C (125.6 °F) - closed cup	<a href="#">[2]</a>
InChI Key	XBWOPGDJMAJJDG-ZETCQYMHSA-N	<a href="#">[2]</a> <a href="#">[3]</a>
SMILES	C--INVALID-LINK--C1CCCCC1	

## Synthesis Methodologies

The synthesis of enantiomerically pure (S)-(+)-**1-Cyclohexylethanamine** is crucial for its application. Two primary strategies are commonly employed: asymmetric synthesis and chiral resolution of a racemic mixture.

## Asymmetric Synthesis via Reductive Amination

A prevalent method for synthesizing **1-cyclohexylethanamine** is the reductive amination of cyclohexyl methyl ketone. To achieve the desired (S)-enantiomer, this reaction is performed using a chiral catalyst or a chiral auxiliary.[2] The general pathway involves the formation of an imine intermediate from cyclohexyl methyl ketone and an ammonia source, followed by a stereoselective reduction.[2][4]



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Caption: Workflow for Asymmetric Reductive Amination Synthesis.

## Chiral Resolution of Racemic **(±)-1-Cyclohexylethanamine**

An alternative and widely used laboratory-scale approach is the resolution of a racemic mixture of **1-cyclohexylethanamine**. This is achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of these salts allow for their

separation by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base.

## Key Applications in Research and Drug Development

The utility of (S)-(+)-**1-Cyclohexylethanamine** is primarily derived from its defined stereochemistry, making it an invaluable tool in asymmetric synthesis.

- Chiral Building Block: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals where specific stereochemistry is crucial for biological activity.[1][2] Its incorporation into a larger molecule introduces a specific chiral center.
- Pharmaceutical Development: This amine is a precursor in the development of various therapeutic agents, including anti-cancer drugs.[2][4] For instance, it has been used in the synthesis of key intermediates for anti-cancer compounds where it acts as a chiral auxiliary to guide the formation of the desired enantiomer with high yield and purity.[4] The cyclohexyl group often contributes to biological activity through hydrophobic interactions.[4]
- Chiral Resolving Agent: As described in the synthesis section, it is used to separate racemic mixtures of acidic compounds by forming diastereomeric salts that can be separated physically.[2]
- Asymmetric Catalysis: The compound can be used as a ligand in asymmetric catalysis, enhancing the stereoselectivity of chemical reactions to produce enantiomerically pure substances.[1]

## Experimental Protocol: Chiral Resolution

This section details a representative protocol for the resolution of racemic (±)-**1-cyclohexylethanamine** using L-(+)-tartaric acid. The causality behind this method lies in the principle that diastereomers (formed from a racemate and a single enantiomer of a resolving agent) have different physical properties, such as solubility, allowing for their separation.

Objective: To isolate (S)-(+)-**1-Cyclohexylethanamine** from a racemic mixture.

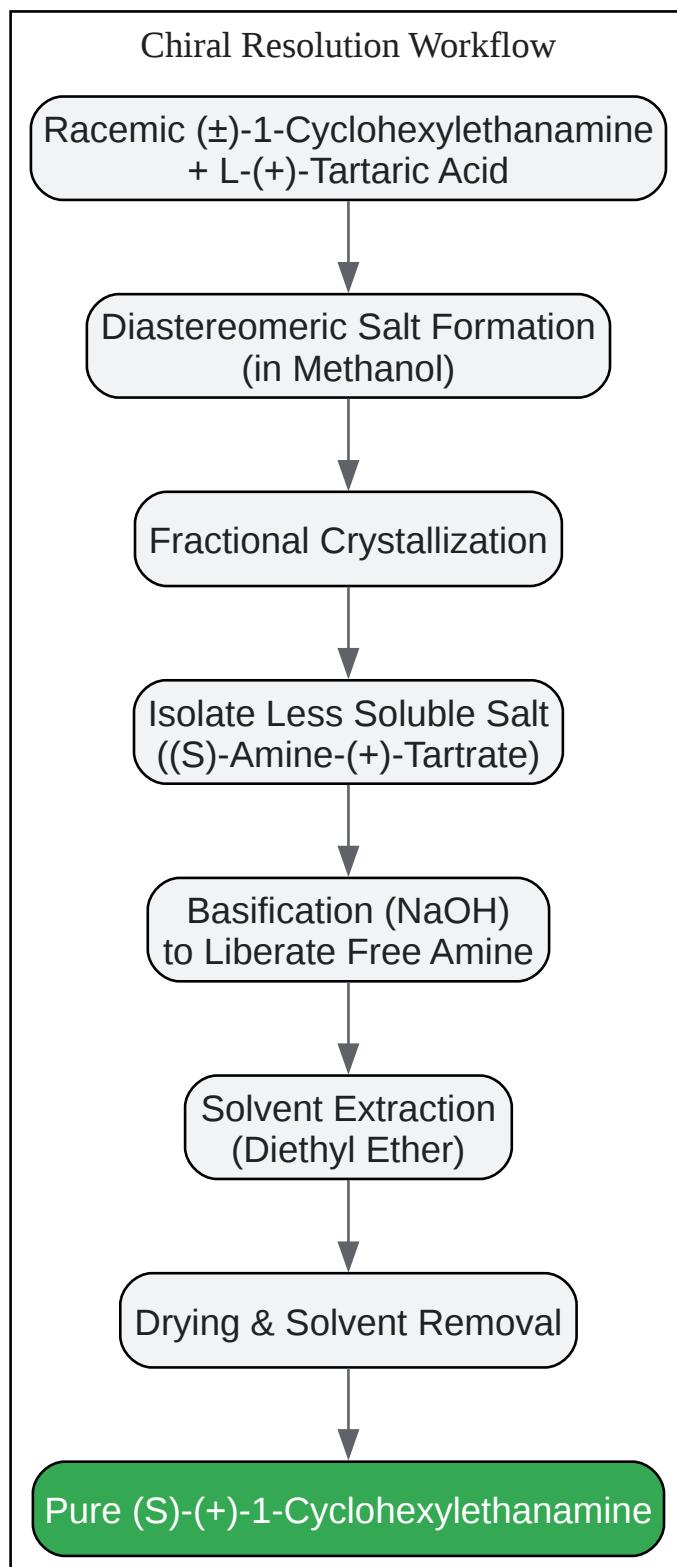
Materials:

- **(±)-1-Cyclohexylethanamine**
- L-(+)-Tartaric acid
- Methanol
- 50% (w/v) Sodium Hydroxide (NaOH) solution
- Diethyl ether
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Standard laboratory glassware (e.g., Erlenmeyer flasks, separatory funnel, Büchner funnel)
- Heating mantle and magnetic stirrer

#### Procedure:

- Salt Formation: Dissolve L-(+)-tartaric acid (0.5 equivalents) in a minimal amount of warm methanol in an Erlenmeyer flask. In a separate flask, dissolve **(±)-1-cyclohexylethanamine** (1.0 equivalent) in methanol.
- Crystallization: Slowly add the amine solution to the tartaric acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.
- Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove impurities. The less soluble diastereomeric salt, (S)-amine-(+)-tartrate, is expected to crystallize out first.
- Liberation of the Free Amine: Suspend the collected crystals in water and add 50% NaOH solution until the mixture is strongly basic (pH > 12). This neutralizes the tartaric acid and liberates the free (S)-amine.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the free amine with diethyl ether (3x volumes).

- Drying and Evaporation: Combine the organic extracts and dry over anhydrous MgSO<sub>4</sub>. Filter to remove the drying agent, and remove the diethyl ether solvent using a rotary evaporator.
- Purification and Analysis: The resulting liquid is **(S)-(+)-1-Cyclohexylethanamine**. Purity and enantiomeric excess should be confirmed by analytical techniques such as Gas Chromatography (GC) or <sup>1</sup>H NMR using a chiral shift reagent.



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Caption: A simplified workflow for the chiral resolution process.

## Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of (S)-(+)-1-Cyclohexylethanamine.

- $^1\text{H}$  NMR &  $^{13}\text{C}$  NMR: Nuclear Magnetic Resonance spectra provide detailed information about the carbon-hydrogen framework of the molecule. Data is available in public databases. [\[3\]](#)[\[5\]](#)[\[6\]](#)
- Mass Spectrometry (MS): GC-MS data shows a top peak at m/z 44, corresponding to a common fragmentation pattern for primary amines. [\[3\]](#)[\[5\]](#)
- Infrared Spectroscopy (IR): IR spectra will show characteristic peaks for N-H stretching of the primary amine group and C-H stretching of the cyclohexyl and ethyl groups. [\[3\]](#)[\[5\]](#)

## Safety and Handling

(S)-(+)-1-Cyclohexylethanamine is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

- GHS Hazard Statements: It is classified as a flammable liquid and vapor (H226). [\[3\]](#)[\[7\]](#) It is harmful if swallowed (H302), toxic in contact with skin (H311), and causes severe skin burns and eye damage (H314). [\[3\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat. [\[8\]](#)
- Handling: Keep away from heat, sparks, and open flames. [\[7\]](#)[\[8\]](#) Take precautionary measures against static discharge. [\[7\]](#) Handle under an inert atmosphere as it may be air-sensitive.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [\[7\]](#)[\[8\]](#)
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. [\[7\]](#)[\[8\]](#)

## Conclusion

**(S)-(+)-1-Cyclohexylethanamine** is a fundamentally important chiral amine with broad applications in stereoselective synthesis. Its role as a building block and resolving agent is particularly significant in the pharmaceutical industry for the production of single-enantiomer drugs. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or professional working in the field of organic synthesis and drug development.

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